An In-Depth Technical Guide to tert-butyl 4-amino-5-bromopyridine-2-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to tert-butyl 4-amino-5-bromopyridine-2-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved therapeutics. Among the myriad of available synthetic intermediates, tert-butyl 4-amino-5-bromopyridine-2-carboxylate (CAS Number: 868171-70-4) has emerged as a highly strategic and versatile building block. Its unique trifunctional nature—a nucleophilic amino group, a readily displaceable bromine atom, and a sterically influential tert-butyl ester—provides medicinal chemists with a powerful tool for constructing complex molecular libraries, especially in the realm of kinase inhibitors for oncology and inflammatory diseases.[1][2]
This technical guide offers a comprehensive overview of this key intermediate, from its fundamental properties and logical synthesis pathways to its critical applications in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this compound in their synthetic campaigns.
Core Compound Properties
A summary of the key physicochemical properties of tert-butyl 4-amino-5-bromopyridine-2-carboxylate is presented below. This data is essential for its proper handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 868171-70-4 | [3][4][5] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [3][4] |
| Molecular Weight | 273.13 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥96% | [3] |
| Storage Conditions | 2-8°C, protect from light | [4] |
| InChI Key | HBOVPYWDRQPVII-UHFFFAOYSA-N | [4] |
Synthetic Strategy: A Logic-Based Approach
While specific, peer-reviewed synthetic procedures for tert-butyl 4-amino-5-bromopyridine-2-carboxylate are not extensively detailed in readily available literature, its structure suggests a logical and robust synthetic approach based on well-established pyridine chemistry. The synthesis can be logically broken down into the sequential introduction of the required functional groups onto a pyridine core. A plausible retro-synthetic analysis points towards a multi-step sequence likely starting from a more common pyridine derivative.
A probable synthetic pathway involves the following key transformations:
-
Esterification: Introduction of the carboxylate group at the 2-position of a pyridine ring.
-
Amination: Introduction of the amino group at the 4-position.
-
Bromination: Regioselective installation of the bromine atom at the 5-position, directed by the existing activating amino group.
The diagram below illustrates a conceptual workflow for the synthesis.
Caption: A plausible synthetic route to the target compound.
Causality in Experimental Choices:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for the bromination of activated aromatic systems like aminopyridines.[6] It offers milder reaction conditions and higher selectivity compared to elemental bromine, minimizing the formation of polybrominated byproducts. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate the electrophilic substitution.[6]
-
Role of the Amino Group: The amino group at the C4 position is a strong activating group, directing the electrophilic bromination to the ortho position (C5). This directing effect is crucial for the regiochemical outcome of the synthesis.
-
The tert-Butyl Ester: The tert-butyl ester serves a dual purpose. Firstly, it acts as a protecting group for the carboxylic acid, preventing unwanted side reactions. Secondly, its steric bulk can influence the conformation of the molecule and its reactivity in subsequent coupling reactions.
Core Applications in Medicinal Chemistry: Enabling Molecular Diversity
The true value of tert-butyl 4-amino-5-bromopyridine-2-carboxylate lies in its ability to serve as a versatile scaffold for generating diverse libraries of compounds through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is strategically placed for reactions such as the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[7] In the context of our target molecule, this reaction enables the introduction of a wide array of aryl or heteroaryl groups at the 5-position of the pyridine ring, a common motif in kinase inhibitors.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Generalized):
A general procedure, adaptable for the specific substrate, is as follows:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine tert-butyl 4-amino-5-bromopyridine-2-carboxylate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[8][9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.[8]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[9]
-
Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds.[10] This is particularly useful for introducing diverse amine functionalities at the 5-position of the pyridine ring, further expanding the chemical space accessible from this intermediate.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Generalized):
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add tert-butyl 4-amino-5-bromopyridine-2-carboxylate (1.0 eq), the amine (1.1-1.5 eq), a strong base like cesium carbonate or sodium tert-butoxide (1.5-2.5 eq), the palladium source (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos).[10]
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product using flash column chromatography.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-amino-5-bromopyridine-2-carboxylate.
-
Hazard Classification: The compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statement is H302: Harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C, and protect from light to prevent degradation.[4]
Conclusion
tert-butyl 4-amino-5-bromopyridine-2-carboxylate stands out as a high-value intermediate for drug discovery and medicinal chemistry. Its trifunctional nature allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthetic logic, and reactivity in key cross-coupling reactions empowers researchers to unlock its full potential in the development of next-generation therapeutics. While detailed, peer-reviewed synthesis and characterization data remain somewhat elusive in public-domain literature, the principles outlined in this guide provide a robust framework for its effective utilization in a research setting.
References
-
AWS. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Chemdad. (n.d.). tert-Butyl 4-aMio-5-broMopyridine-2-carboxylate. Retrieved from [Link]
- Google Patents. (2014). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
- Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
- Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Google Patents. (2020). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.
-
MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
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Supporting Information. (n.d.). 1 - Supporting Information. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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